![molecular formula C11H21NO2 B2722788 Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate CAS No. 2287249-98-1](/img/structure/B2722788.png)
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, also known as tert-butyl pyrrolidine-2-carboxylate or Boc-D-proline, is a chemical compound used in scientific research. It is a derivative of proline, an amino acid commonly found in proteins. Boc-D-proline is a white crystalline powder that is soluble in organic solvents like methanol and dichloromethane.
Mechanism of Action
Boc-D-proline does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and peptidomimetics. The mechanism of action of the resulting compounds depends on their structure and function.
Biochemical and Physiological Effects:
Boc-D-proline itself does not have any significant biochemical or physiological effects as it is not biologically active. However, the peptides and peptidomimetics synthesized using Boc-D-proline may have a range of biochemical and physiological effects depending on their structure and function.
Advantages and Limitations for Lab Experiments
Boc-D-proline is a useful building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. It can be easily incorporated into peptide sequences and can be deprotected using mild acid catalysts. However, its use is limited to the synthesis of peptides and peptidomimetics and it does not have any biological activity on its own.
Future Directions
There are several future directions for the use of Boc-D-proline in scientific research. One area of interest is the synthesis of peptidomimetics for the treatment of diseases like cancer and diabetes. Another area of interest is the development of new methods for the synthesis of peptides and peptidomimetics using Boc-D-proline as a building block. Additionally, Boc-D-proline can be used as a starting material for the synthesis of other proline derivatives with potential biological activity.
Synthesis Methods
Boc-D-proline can be synthesized through a multi-step process that involves the protection of the carboxyl group and the nitrogen atom of proline. The Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate group is then added to the nitrogen atom using Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate chloroformate. The resulting compound is deprotected using an acid catalyst to yield Boc-D-proline.
Scientific Research Applications
Boc-D-proline is used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes like cell signaling and enzyme activity. Peptidomimetics are compounds that mimic the structure and function of peptides and can be used as drugs or therapeutic agents.
properties
IUPAC Name |
tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZKVCIJLJTDJ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.